3-(2-Chlorophenyl)-2-phenyl-3H-indole
Overview
Description
3-(2-Chlorophenyl)-2-phenyl-3H-indole is a chemical compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The structure of this compound consists of an indole core substituted with a 2-chlorophenyl group at the 3-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-2-phenyl-3H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, the starting materials would include 2-chlorobenzaldehyde and phenylhydrazine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. Solvent selection and reaction conditions are critical to ensure scalability and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)-2-phenyl-3H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functionalized derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives with potential biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiviral, anticancer, and antimicrobial properties.
Medicine: Potential use in the development of new therapeutic agents for treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-phenyl-3H-indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
- 3-(3-Chlorophenyl)-2-phenyl-3H-indole
- 3-(2-Bromophenyl)-2-phenyl-3H-indole
- 3-(2-Methylphenyl)-2-phenyl-3H-indole
Comparison: 3-(2-Chlorophenyl)-2-phenyl-3H-indole is unique due to the presence of the 2-chlorophenyl group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacological profiles and reactivity patterns, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-phenyl-3H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)22-20(19)14-8-2-1-3-9-14/h1-13,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEGIAKUTFXELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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